molecular formula C10H5ClF3NO B6296131 5-[2-Chloro-6-(trifluoromethyl)phenyl]-1,3-oxazole CAS No. 2153286-34-9

5-[2-Chloro-6-(trifluoromethyl)phenyl]-1,3-oxazole

Cat. No.: B6296131
CAS No.: 2153286-34-9
M. Wt: 247.60 g/mol
InChI Key: RUBQRUAZXKSDAE-UHFFFAOYSA-N
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Description

5-[2-Chloro-6-(trifluoromethyl)phenyl]-1,3-oxazole is a chemical compound known for its unique structural features and significant applications in various fields. This compound contains a trifluoromethyl group, which is known to impart unique chemical and physical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science .

Safety and Hazards

The safety data sheet for “5-[2-Chloro-6-(trifluoromethyl)phenyl]-1,3-oxazole” indicates that it is a hazardous substance . The pictograms indicate that it is classified under GHS07, which represents substances that can cause harm to health . The signal word is “Warning” and there are hazard statements and precautionary statements provided .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-Chloro-6-(trifluoromethyl)phenyl]-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-6-(trifluoromethyl)aniline with glyoxal in the presence of a base to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process is designed to be scalable and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-[2-Chloro-6-(trifluoromethyl)phenyl]-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached, enhancing their chemical and physical properties .

Scientific Research Applications

5-[2-Chloro-6-(trifluoromethyl)phenyl]-1,3-oxazole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural
  • 5-[2-Chloro-4-(trifluoromethyl)phenyl]oxazole

Uniqueness

5-[2-Chloro-6-(trifluoromethyl)phenyl]-1,3-oxazole is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific interactions with biological targets are required .

Properties

IUPAC Name

5-[2-chloro-6-(trifluoromethyl)phenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO/c11-7-3-1-2-6(10(12,13)14)9(7)8-4-15-5-16-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBQRUAZXKSDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CN=CO2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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